![molecular formula C10H6ClF B7939711 1-Chloro-4-fluoronaphthalene](/img/structure/B7939711.png)
1-Chloro-4-fluoronaphthalene
Overview
Description
1-Chloro-4-fluoronaphthalene is a useful research compound. Its molecular formula is C10H6ClF and its molecular weight is 180.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-fluoronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-fluoronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungal Metabolism
Cunninghamella elegans ATCC 36112 oxidizes 1-fluoronaphthalene predominantly at the 3,4- and 5,6-positions, forming various metabolites. This process demonstrates the fungal monooxygenase-epoxide hydrolase systems' stereoselectivity in metabolizing 1-fluoronaphthalene and highlights the influence of a fluoro substituent on epoxidation and oxidation processes (Cerniglia et al., 1984).
Transition Metal-Catalyzed Cross-Coupling Reactions
1-Fluoronaphthalene reacts with phenethylmagnesium chloride in the presence of transition metal catalysts to yield 1-(1-phenethyl)naphthalene. This highlights its application in synthetic chemistry, especially in producing specific organic compounds (Guo et al., 2006).
High-Resolution Absorption Spectra Studies
The vapor phase absorption spectra of 1-fluoronaphthalene have been recorded and analyzed, providing insights into its electronic properties and potential applications in spectroscopy (Singh & Thakur, 1983).
Synthesis and Cross-Coupling of Naphthaleneboronic Esters
1-Fluoronaphthalene has been used in the synthesis of naphthaleneboronic esters, which are then cross-coupled with aryl halides. This application is significant in the field of organic synthesis and material science (Lysén et al., 2006).
Photoreactions in Solution
The photolysis of fluoro and chloronaphthalenes, including 1-fluoronaphthalene, leads to the formation of various reaction products. This study is important for understanding the photochemical behavior of these compounds (Ruzo et al., 1975).
NMR Study of Substituted Fluoronaphthalenes
The NMR study of a series of 4,5-substituted 1-acetyl-8-fluoronaphthalenes reveals through-space coupling between the fluorine and the methyl group, providing valuable information for chemical analysis and molecular design (Jaime-Figueroa et al., 2000).
HPLC Method for Analysis of 1-Fluoronaphthalene
A high-performance liquid chromatography method was developed for determining 1-fluoronaphthalene and its impurities. This is crucial in pharmaceutical manufacturing and quality control (Karagiannidou et al., 2015).
properties
IUPAC Name |
1-chloro-4-fluoronaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFMFXXIVHBEDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-fluoronaphthalene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.